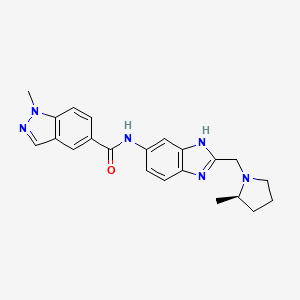![molecular formula C43H64ClNO4 B10822856 (2R)-2-[5-[(4R,4aS,6aS,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl]pentanoylamino]-3-(2-chlorophenyl)propanoic acid](/img/structure/B10822856.png)
(2R)-2-[5-[(4R,4aS,6aS,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl]pentanoylamino]-3-(2-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPD268 is a compound primarily used in the field of powder coatings. It is known for its excellent weather resistance and color stability, making it suitable for outdoor applications. The compound is part of a series of products that meet stringent quality standards and offer long-term durability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NPD268 involves the use of high-quality resins and additives. The synthetic route typically includes the following steps:
Polymerization: The base resin is synthesized through a polymerization process, where monomers are chemically bonded to form a polymer chain.
Additive Incorporation: Various additives, such as stabilizers, pigments, and curing agents, are incorporated into the polymer matrix to enhance the properties of the final product.
Extrusion and Milling: The mixture is then extruded and milled to achieve the desired particle size and distribution.
Industrial Production Methods
In industrial settings, the production of NPD268 involves large-scale polymerization reactors and precise control of reaction conditions. The process is optimized to ensure consistent quality and performance of the final product .
Chemical Reactions Analysis
Types of Reactions
NPD268 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and performance.
Reduction: Reduction reactions can alter the chemical structure of NPD268, potentially impacting its properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
NPD268 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of polymerization and reaction mechanisms.
Biology: Investigated for its potential biocompatibility and use in biomedical coatings.
Medicine: Explored for its potential use in drug delivery systems due to its stability and controlled release properties.
Mechanism of Action
The mechanism of action of NPD268 involves its interaction with environmental factors such as UV radiation and moisture. The compound’s molecular structure allows it to form a stable, protective layer that resists degradation. The pathways involved include the stabilization of free radicals and the formation of cross-linked networks that enhance durability .
Comparison with Similar Compounds
Similar Compounds
NPD268-H: A variant of NPD268 with enhanced weather resistance and color stability.
TGIC-based Powder Coatings: Similar in application but differ in chemical composition and performance characteristics.
HAA-based Powder Coatings: Another alternative with different curing mechanisms and properties.
Uniqueness
NPD268 stands out due to its balanced combination of weather resistance, color stability, and ease of application. Its unique formulation allows for low-temperature curing and rapid processing, making it highly efficient for industrial use .
Properties
Molecular Formula |
C43H64ClNO4 |
|---|---|
Molecular Weight |
694.4 g/mol |
IUPAC Name |
(2R)-2-[5-[(4R,4aS,6aS,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl]pentanoylamino]-3-(2-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C43H64ClNO4/c1-39(2)25-28(13-9-11-15-37(47)45-33(38(48)49)24-27-12-8-10-14-32(27)44)29-18-22-42(6)31(30(29)26-39)16-17-35-41(5)21-20-36(46)40(3,4)34(41)19-23-43(35,42)7/h8,10,12,14,16,28-30,33-36,46H,9,11,13,15,17-26H2,1-7H3,(H,45,47)(H,48,49)/t28-,29+,30+,33-,34+,35+,36+,41+,42-,43-/m1/s1 |
InChI Key |
UWAYDLHTSUTKMO-MLPJIECTSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@H]2CC=C4[C@]3(CC[C@@H]5[C@@H]4CC(C[C@H]5CCCCC(=O)N[C@H](CC6=CC=CC=C6Cl)C(=O)O)(C)C)C)C)(C)C)O |
Canonical SMILES |
CC1(CC(C2CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CCCCC(=O)NC(CC6=CC=CC=C6Cl)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


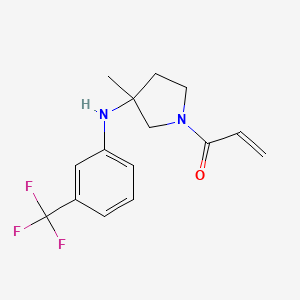
![(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-pent-2-enylcyclopentyl]acetyl]amino]pentanoic acid](/img/structure/B10822787.png)
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[6.4.0.0^2,6]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide](/img/structure/B10822788.png)
![dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate](/img/structure/B10822792.png)
![[3-[3-(2-Pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B10822793.png)
![2-[[12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B10822800.png)
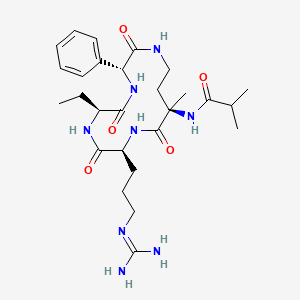
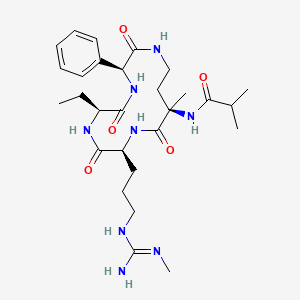
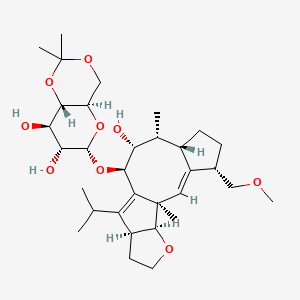
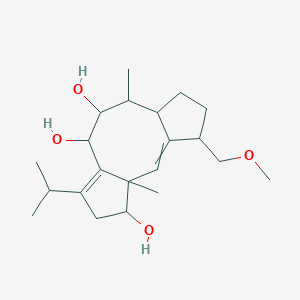

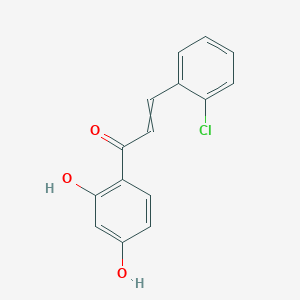
![2-hydroxy-N-[(3-nitrophenyl)methyl]-4-phenylmethoxybenzamide](/img/structure/B10822850.png)
